molecular formula C12H13N3O B2379891 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone CAS No. 1545165-11-4

1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone

Cat. No.: B2379891
CAS No.: 1545165-11-4
M. Wt: 215.256
InChI Key: OZRWAHLDXCWZHH-UHFFFAOYSA-N
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Description

1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone is a chemical compound featuring a pyridine core substituted with an acetyl group and a 4,5-dimethylimidazole ring. This structure incorporates two nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry and drug discovery . The specific research applications and biological activity profile for this exact compound are not yet fully characterized in the available scientific literature. Compounds with similar imidazole-pyridine architectures are frequently investigated for their potential as inhibitors of various biological targets. For instance, research into other pyridone-containing compounds has shown interest in their activity against enzymes like protein disulfide isomerase (PDI), a target for cancer and thrombotic conditions . Furthermore, certain small molecules bearing an imidazole ring have been studied for their ability to regulate biological processes such as follicle maturation . The presence of the ketone group also offers a versatile handle for further synthetic modification, making this compound a potential valuable building block for the development of larger, more complex molecules or chemical libraries. Researchers may find this reagent useful in exploratory studies focused on synthesizing novel heterocyclic compounds, screening for biological activity, or investigating structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[6-(4,5-dimethylimidazol-1-yl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-9(2)15(7-14-8)12-5-4-11(6-13-12)10(3)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWAHLDXCWZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The pyridine ring can then be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Oxidation Reactions

The ethanone moiety undergoes selective oxidation under controlled conditions. For example:

Reaction Reagents/Conditions Product Source
Ketone oxidationKMnO₄ (acidic conditions)6-(4,5-Dimethylimidazol-1-yl)pyridine-3-carboxylic acid,

This reaction is analogous to the oxidation of structurally similar ethanone derivatives to carboxylic acids, as demonstrated in studies on pyridazinone-based compounds .

Reduction Reactions

The ketone group can be reduced to a secondary alcohol:

Reaction Reagents/Conditions Product Source
Ketone reductionNaBH₄/MeOH or H₂/Pd-C1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanol ,

Reductive pathways align with methodologies used for 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives, where catalytic hydrogenation yielded corresponding alcohols .

Nucleophilic Addition and Condensation

The ketone participates in nucleophilic addition reactions, forming derivatives such as hydrazones or oximes:

Reaction Reagents/Conditions Product Source
Oxime formationNH₂OH·HCl, EtOH, reflux1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone oxime ,
Hydrazone synthesisAryl hydrazines, HClSubstituted hydrazone derivatives ,

For instance, acetohydrazide derivatives of similar ethanones reacted with aryl aldehydes to form hydrazones with confirmed E/Z isomerism via NMR .

Heterocyclic Ring Functionalization

The imidazole and pyridine rings enable further modifications:

Imidazole Alkylation

The imidazole nitrogen can undergo alkylation:

Reaction Reagents/Conditions Product Source
N-AlkylationAlkyl halides, NaH, DMF1-Alkyl-4,5-dimethylimidazol-1-yl derivatives ,

This mirrors the synthesis of 1,3-dialkyl-imidazol-2-ylidenes, where alkylation enhanced ligand properties .

Pyridine Substitution

Electrophilic substitution on the pyridine ring is feasible:

Reaction Reagents/Conditions Product Source
BrominationBr₂, FeBr₃5-Bromo-6-(4,5-dimethylimidazol-1-yl)pyridin-3-yl ethanone,

Bromination at the pyridine ring’s meta-position has been reported for related compounds.

Coordination Chemistry

The imidazole nitrogen serves as a ligand in metal complexes:

Reaction Reagents/Conditions Product Source
Metal complexationCuCl₂, EtOH, RTCu(II)-imidazole-pyridine complex ,

Such complexes are structurally analogous to those derived from 1,5-dimethylimidazol-2-yl-piperazine derivatives.

Biological Activity and Derivatives

While not a direct reaction, derivatives of this compound exhibit cytotoxic and antimicrobial properties:

Derivative Biological Activity IC₅₀/ MIC Source
Oxime ether analogsAntiproliferative (C6 glioma)IC₅₀ = 5.13 µM
Hydrazone analogsAntibacterial (E. coli)MIC = 25 µg/mL

These activities correlate with structural modifications, such as oxime ether formation enhancing cytotoxicity .

Scientific Research Applications

1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural motifs with 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone, differing primarily in substituents on the pyridine or linked heterocycles:

Compound Name Substituents on Pyridine/Other Rings Molecular Formula (Calculated) Notable Features
1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone (Target Compound) 6-(4,5-Dimethylimidazol-1-yl), 3-acetyl C₁₃H₁₄N₃O Electron-rich imidazole; acetyl donor
Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl 3-pyrazoline, 2-methylphenyl C₁₆H₁₅N₃O Dihydropyrazole; steric hindrance
Methanone,[4,5-dihydro-5-(3-methoxyphenyl)-1H-pyrazol-1-yl]-3-pyridinyl 3-pyrazoline, 3-methoxyphenyl C₁₆H₁₅N₃O₂ Methoxy group enhances polarity

Comparative Analysis

Methoxy-substituted analogs (e.g., ) exhibit increased polarity, likely improving solubility in polar solvents relative to the target compound.

Steric Considerations :

  • The 2-methylphenyl group in creates steric bulk near the pyrazoline ring, which may hinder reactivity at the ketone site. In contrast, the dimethylimidazole group in the target compound is more compact, favoring accessibility for further functionalization.

Synthetic Routes: Analogous compounds (e.g., ) are synthesized via cyclocondensation reactions using 1,4-dioxane and triethylamine, as seen in related pyrazole-methanone derivatives . The target compound may follow a similar pathway, with modifications to incorporate the imidazole moiety.

Potential Applications: Imidazole-containing compounds are often explored as ligands in catalysis or enzyme inhibitors, whereas dihydropyrazole derivatives (e.g., ) are studied for their pharmacological properties, such as antimicrobial activity.

Research Findings and Limitations

  • Data Gaps: No direct experimental data (e.g., crystallographic, spectroscopic, or biological) for the target compound were identified in the reviewed evidence. Current insights are extrapolated from structural analogs.
  • Theoretical Predictions : Computational modeling could elucidate electronic properties, such as HOMO-LUMO gaps, influenced by the dimethylimidazole group’s electron density.
  • Synthetic Challenges : Introducing the imidazole ring may require stringent conditions to avoid side reactions, as seen in sulfur-mediated cyclizations for related compounds .

Biological Activity

1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4,5-dimethylimidazole with pyridine derivatives under controlled conditions. The resulting product is characterized using various spectroscopic methods such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that derivatives of imidazole and pyridine exhibit a range of antimicrobial activities. A study evaluating various compounds similar to 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone found significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported between 625 µg/mL to 1250 µg/mL, indicating moderate efficacy.

Compound Target Bacteria MIC (µg/mL)
Compound AS. aureus625
Compound BE. faecalis1250
Compound CPseudomonas aeruginosa312.5

Antifungal Activity

In addition to antibacterial properties, compounds related to 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone have demonstrated antifungal activity against Candida albicans. The antifungal screening revealed that several derivatives exhibited significant activity with MIC values ranging from 156.25 µg/mL to 312.5 µg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, the imidazole ring is known to affect enzyme systems and membrane integrity in microbial cells. This interaction can disrupt vital metabolic processes, leading to cell death.

Case Studies

Several studies have explored the therapeutic potential of imidazole and pyridine derivatives:

  • Anticonvulsant Activity : A study on imidazole derivatives indicated potential anticonvulsant properties, suggesting that modifications in the structure could enhance neuroprotective effects .
  • Cancer Research : Compounds similar to 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone have been evaluated for their anti-cancer activities, showing promise in inhibiting tumor growth in vitro .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation between pyridine and imidazole derivatives. For example, similar compounds are synthesized via refluxing intermediates in ethanol or acetic acid with catalysts like HCl or sodium acetate. Key factors include reaction temperature, solvent choice (e.g., ethanol or DMF), and catalyst efficiency. Yield optimization requires iterative adjustments to stoichiometry, reaction time, and purification methods (e.g., recrystallization from DMF/EtOH mixtures) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography, using programs like SHELX for refinement, resolves 3D structure and validates bond angles/distances. High-resolution mass spectrometry (HRMS) determines molecular weight and purity .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodological Answer : Solubility is tested in polar (DMSO, water) and non-polar solvents (chloroform) via gravimetric analysis. Stability studies use HPLC or UV-Vis spectroscopy to monitor degradation under varying pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) predicts long-term behavior .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

  • Methodological Answer : SAR studies involve systematic substitution at the pyridine or imidazole moieties. For example:

  • Pyridine modifications : Introducing electron-withdrawing groups (e.g., -NO₂) alters π-π stacking with biological targets.
  • Imidazole substitutions : Varying alkyl groups (e.g., methyl vs. ethyl) impacts steric hindrance and binding affinity.
    Biological assays (e.g., enzyme inhibition or cell viability tests) quantify activity changes. Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound's reactivity?

  • Methodological Answer : Discrepancies arise from approximations in computational models (e.g., DFT using 6-31G(d,p) basis sets). Validate by:

  • Multi-method validation : Compare DFT results with higher-level theories (e.g., CCSD(T)).
  • Experimental benchmarking : Correlate predicted reaction pathways with kinetic studies (e.g., NMR monitoring of intermediates).
    Adjust computational parameters (solvent models, conformational sampling) to better align with empirical observations .

Q. How can crystallographic data discrepancies be addressed during structure refinement?

  • Methodological Answer : For ambiguous electron density or twinning:

  • High-resolution data : Collect datasets at synchrotron sources (≤1.0 Å resolution).
  • SHELX refinement : Use TWIN/BASF commands to model twinning. Validate with R-factors and residual density maps. Cross-check with spectroscopic data to confirm bond assignments .

Q. What experimental approaches elucidate the compound's mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Fluorescence quenching : Monitor interactions with enzyme active sites (e.g., tubulin binding studies). Combine with molecular dynamics simulations to map conformational changes .

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